Angiotensin I/II (5-8), also known as His-Pro-Phe, is a tetrapeptide fragment derived from the degradation of Angiotensin II []. This fragment encompasses amino acid residues 5 through 8 of the parent Angiotensin II peptide. While Angiotensin II primarily acts through the Angiotensin II type 1 receptor (AT1R), Angiotensin I/II (5-8) exhibits a much lower affinity for this receptor []. Consequently, its biological role remains less characterized compared to other Angiotensin metabolites.
Angiotensin I/II (5-8) is a peptide fragment derived from the angiotensin II molecule, which plays a critical role in the regulation of blood pressure and fluid balance in the body. It is specifically recognized for its involvement in the renin-angiotensin system, which modulates cardiovascular and renal functions. Angiotensin II is a potent vasoconstrictor, and its fragments, including Angiotensin I/II (5-8), are essential for understanding the peptide's physiological and pathological roles.
Angiotensin peptides are primarily synthesized in the liver as angiotensinogen, which is then cleaved by renin to form angiotensin I. This inactive precursor is subsequently converted into angiotensin II by angiotensin-converting enzyme (ACE). The specific fragment Angiotensin I/II (5-8) can be generated through enzymatic cleavage or synthesized using chemical methods.
Angiotensin I/II (5-8) belongs to a class of bioactive peptides known as vasoactive peptides. These peptides are characterized by their ability to influence vascular tone and blood pressure through various mechanisms, including receptor activation.
The synthesis of Angiotensin I/II (5-8) typically employs solid-phase peptide synthesis (SPPS) using the Fmoc strategy. This method allows for the sequential addition of amino acids to a solid resin support, facilitating the formation of peptide bonds while minimizing side reactions.
The molecular structure of Angiotensin I/II (5-8) consists of a sequence of specific amino acids that confer its biological activity. The exact sequence can vary depending on synthesis conditions and desired properties.
The molecular weight of Angiotensin I/II (5-8) is approximately 1,000 Daltons, with specific structural features that allow it to interact with angiotensin receptors effectively.
Angiotensin I/II (5-8) participates in several biochemical reactions within the body:
The stability of Angiotensin I/II (5-8) in biological fluids has been assessed using mass spectrometry techniques, demonstrating its susceptibility to enzymatic degradation over time.
Angiotensin I/II (5-8) exerts its effects primarily through interaction with specific receptors located on vascular smooth muscle cells and adrenal glands:
Studies have shown that Angiotensin I/II (5-8) has a significant impact on blood pressure regulation, with alterations in receptor expression levels affecting cardiovascular health.
Angiotensin I/II (5-8) has several applications in scientific research:
The renin-angiotensin system (RAS) is a complex endocrine and paracrine network regulating cardiovascular homeostasis, fluid balance, and tissue remodeling. Beyond its classical vasoactive peptides, RAS encompasses numerous bioactive fragments generated through sequential proteolytic cleavage of angiotensinogen. Among these, Angiotensin I/II (5-8)—a tetra-peptide with the sequence Ile-His-Pro-Phe—represents a C-terminal degradation product of both Angiotensin II (Ang II; Ang 1-8) and Angiotensin I (Ang I; Ang 1-10). Biochemically cataloged as Angiotensin II (5-8) or Ang IV (5-8), this fragment occupies a unique niche in RAS proteolytic cascades. Unlike well-studied peptides such as Ang II or Angiotensin-(1-7), Ang (5-8) remains undercharacterized, though emerging evidence suggests potential regulatory roles in cellular signaling and evolutionary conserved functions across vertebrates [4] [5] [8].
Ang (5-8) arises via enzymatic processing of larger angiotensin precursors through two primary pathways:
Key enzymes implicated in its metabolism include:
Table 1: Proteolytic Pathways Generating Angiotensin (5-8)
Precursor Peptide | Enzyme | Intermediate Product | Final Product |
---|---|---|---|
Angiotensin II (1-8) | Aminopeptidase A | Ang III (2-8) | Ang (5-8) |
Angiotensin II (1-8) | Aminopeptidase N | Ang IV (3-8) | Ang (5-8) |
Angiotensin I (1-10) | Chymase/Neprilysin | Ang (5-10) | Ang (5-8) |
Tissue distribution studies reveal Ang (5-8) is detectable in multiple organs, albeit at lower concentrations than major angiotensins. Renal and adrenal tissues show the highest levels, suggesting localized bioactivity [1] [10].
The C-terminal region of angiotensin peptides exhibits remarkable evolutionary conservation, indicating physiological importance. Key insights include:
Table 2: Evolutionary Timeline of Angiotensin Fragment Conservation
Evolutionary Stage | Key RAS Developments | C-Terminal Fragment Roles |
---|---|---|
Cartilaginous Fish | Angiotensinogen emerges; renin-like activity | Primitive ion regulation |
Bony Fish | ACE appears; AT1R/AT2R receptors diverge | Limited C-terminal signaling |
Tetrapod Transition | AT1R sodium-site mutation (N7.46); ACE2 expansion | Enhanced Ang (5-8) sensitivity |
Amniotes (Mammals/Birds/Reptiles) | Mas receptor emerges; non-classical RAS expands | Regulatory roles in tissue remodeling |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7